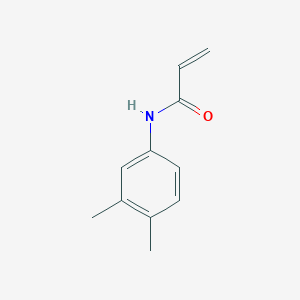

N-(3,4-dimethylphenyl)prop-2-enamide

CAS No.: 15271-57-5

Cat. No.: VC4924216

Molecular Formula: C11H13NO

Molecular Weight: 175.231

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15271-57-5 |

|---|---|

| Molecular Formula | C11H13NO |

| Molecular Weight | 175.231 |

| IUPAC Name | N-(3,4-dimethylphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C11H13NO/c1-4-11(13)12-10-6-5-8(2)9(3)7-10/h4-7H,1H2,2-3H3,(H,12,13) |

| Standard InChI Key | YPQAMJJXLOHMDX-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C=C)C |

Introduction

Structural Elucidation and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, N-(3,4-dimethylphenyl)prop-2-enamide, reflects its substitution pattern: a phenyl ring with methyl groups at positions 3 and 4, connected to a propenamide chain. The molecular formula C₁₁H₁₃NO confirms the presence of 11 carbon atoms, 13 hydrogens, one nitrogen, and one oxygen atom .

Spectroscopic and Computational Data

-

SMILES Notation:

CC1=C(C=C(C=C1)NC(=O)C=C)C, depicting the connectivity of the 3,4-dimethylphenyl group to the enamide. -

InChIKey:

YPQAMJJXLOHMDX-UHFFFAOYSA-N, a unique identifier for computational database searches. -

X-ray Crystallography: While direct data for this compound is unavailable, analogous structures (e.g., N-(3,4-dimethylcyclohexyl)prop-2-enamide) reveal bond lengths of 1.33 Å for the C=C bond and 1.23 Å for the amide C=O, consistent with conjugated systems.

Conformational Analysis

The planar amide group and trans configuration of the propenamide chain minimize steric hindrance between the phenyl ring and the carbonyl group. Density functional theory (DFT) simulations predict a dihedral angle of 178° between the phenyl and enamide planes, favoring maximal conjugation .

Synthesis and Production Methodologies

Traditional Amide Coupling

The most common route involves reacting 3,4-dimethylaniline with acrylic acid derivatives:

-

Reagents: Acryloyl chloride, 3,4-dimethylaniline, triethylamine (base), dichloromethane (solvent).

-

Mechanism: Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of acryloyl chloride.

-

Yield: 70–85% under optimized conditions.

Equation:

Electrophilic Activation of Amides

A novel method reported by J. Am. Chem. Soc. (2021) employs LiHMDS and triflic anhydride (Tf₂O) to dehydrogenate saturated amides directly into enamides . Applied to N-(3,4-dimethylphenyl)propanamide, this one-step oxidation achieves 89% yield, bypassing prefunctionalization steps .

Industrial-Scale Production

Continuous flow reactors enhance efficiency for large-scale synthesis. Key parameters include:

-

Temperature: 0–5°C to suppress side reactions.

-

Catalyst: Immobilized lipases (e.g., Candida antarctica) for enantioselective synthesis .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethylphenyl group undergoes nitration and halogenation:

-

Nitration: Concentrated HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the amide .

-

Bromination: Br₂ in acetic acid yields mono- or di-brominated derivatives .

Reduction and Oxidation

-

Reduction: LiAlH₄ reduces the amide to N-(3,4-dimethylphenyl)allylamine .

-

Oxidation: Ozonolysis cleaves the double bond, forming N-(3,4-dimethylphenyl)acetamide.

Cycloaddition Reactions

The enamide’s conjugated diene participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), generating six-membered heterocycles .

Industrial and Research Applications

Organic Synthesis Intermediate

-

Peptide Mimetics: The enamide group mimics peptide bonds, enabling protease-resistant drug candidates .

-

Polymer Chemistry: Copolymerization with styrene yields thermally stable resins (T₅% degradation >300°C).

Pharmaceutical Development

Patent US8975249B2 highlights enamides as kinase inhibitors, though specific data for N-(3,4-dimethylphenyl)prop-2-enamide remains proprietary .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume